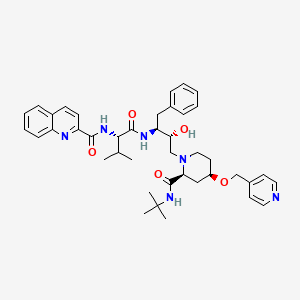

Palinavir

Vue d'ensemble

Description

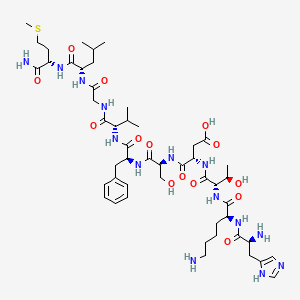

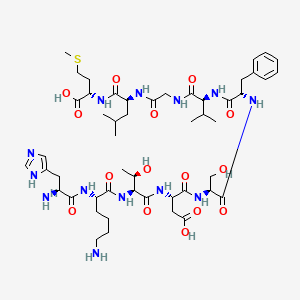

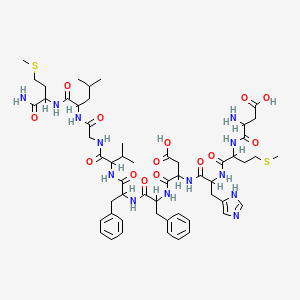

Palinavir est un inhibiteur puissant des protéases du virus de l’immunodéficience humaine de type 1 (VIH-1) et de type 2 (VIH-2). Il a montré une activité antivirale significative contre les souches de laboratoire du VIH-1, du VIH-2 et du virus d’immunodéficience simienne, ainsi que les isolats cliniques du VIH-1 . Le composé a un index thérapeutique favorable, avec une concentration cytotoxique moyenne de 35 micromoles dans diverses cellules cibles .

Méthodes De Préparation

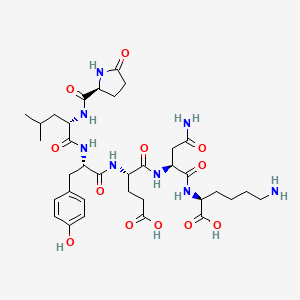

La synthèse du palinavir implique plusieurs étapes. L’une des méthodes comprend la réaction du tert-butoxycarbonyl-L-phénylalanine avec le chloroformiate d’isobutyle dans le tétrahydrofurane (THF) pour former un anhydride mixte, qui est ensuite traité par du diazométhane et de l’acide chlorhydrique pour donner la chlorométhylcétone correspondante . Ce composé est réduit avec du borohydrure de sodium dans le THF pour produire de la (S)-chlorhydrine, qui est ensuite traitée avec de l’hydroxyde de potassium dans l’éthanol pour obtenir l’époxyde chiral . L’époxyde subit une ouverture de cycle avec un dérivé de la pipéridine en présence de chlorure de lithium dans de l’éthanol en reflux, suivie de plusieurs réactions de condensation pour former le produit final .

Analyse Des Réactions Chimiques

Palinavir subit diverses réactions chimiques, notamment :

Réduction : Réduction des chlorométhylcétones avec du borohydrure de sodium pour former des chlorhydrines.

Substitution : Ouverture de cycle des époxydes avec des dérivés de la pipéridine en présence de chlorure de lithium.

Applications de la recherche scientifique

This compound a été étudié de manière approfondie pour ses propriétés antivirales. Il est un inhibiteur puissant des protéases du VIH-1 et du VIH-2, ce qui en fait un composé précieux dans le traitement des infections à VIH . Le composé a montré une synergie ou une additivité lorsqu’il est combiné à d’autres médicaments antirétroviraux tels que la zidovudine, la didanosine ou la névirapine . This compound conserve également son activité antivirale contre les isolats cliniques résistants à ces médicaments . En outre, il a été utilisé dans des évaluations précliniques en raison de sa puissante activité in vitro et de sa faible cytotoxicité .

Applications De Recherche Scientifique

Palinavir has been extensively studied for its antiviral properties. It is a potent inhibitor of HIV-1 and HIV-2 proteases, making it a valuable compound in the treatment of HIV infections . The compound has shown synergy or additivity when combined with other antiretroviral drugs such as zidovudine, didanosine, or nevirapine . This compound also retains its antiviral activity against clinical isolates resistant to these drugs . Additionally, it has been used in preclinical evaluations due to its potent in vitro activity and low-level cytotoxicity .

Mécanisme D'action

Palinavir exerce ses effets en inhibant les protéases du VIH-1 et du VIH-2, qui sont essentielles à la réplication du virus . En se liant au site actif de la protéase, this compound empêche le clivage des polyprotéines virales en protéines fonctionnelles, inhibant ainsi la formation de virions matures . Cette inhibition se produit à un stade tardif du cycle de réplication du VIH-1 .

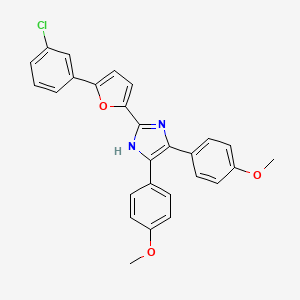

Comparaison Avec Des Composés Similaires

Palinavir est similaire à d’autres inhibiteurs de la protéase du VIH tels que le saquinavir, le nelfinavir et l’amprénavir . Il a montré des propriétés uniques, telles que la conservation de l’activité antivirale contre les isolats cliniques résistants à d’autres médicaments antirétroviraux . Le composé démontre également une synergie ou une additivité lorsqu’il est utilisé en association avec d’autres médicaments antirétroviraux .

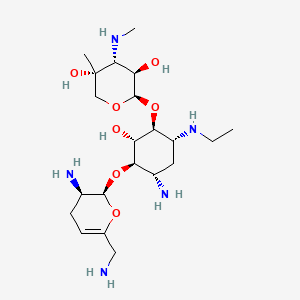

Composés similaires

- Saquinavir

- Nelfinavir

- Amprenavir

La capacité unique de this compound à conserver l’activité contre les souches résistantes et son index thérapeutique favorable en font un ajout précieux à l’arsenal des inhibiteurs de la protéase du VIH.

Propriétés

IUPAC Name |

N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-4-ylmethoxy)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52N6O5/c1-27(2)37(45-38(49)33-16-15-30-13-9-10-14-32(30)43-33)40(51)44-34(23-28-11-7-6-8-12-28)36(48)25-47-22-19-31(52-26-29-17-20-42-21-18-29)24-35(47)39(50)46-41(3,4)5/h6-18,20-21,27,31,34-37,48H,19,22-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBWRFDZXRAEJT-SZNOJMITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H52N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165676 | |

| Record name | Palinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154612-39-2 | |

| Record name | Palinavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154612392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632S1WU9Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

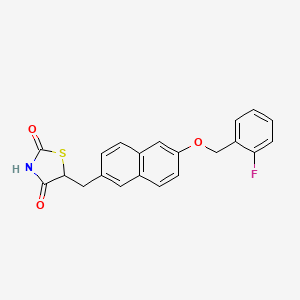

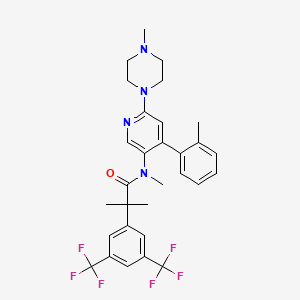

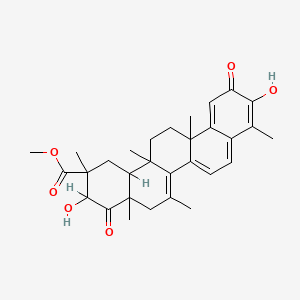

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.